![molecular formula C6H14N2O B11924312 (NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)
(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methyl-3-(methylamino)butan-2-one oxime is an organic compound with a unique structure that includes an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-Methyl-3-(methylamino)butan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the oxime is formed through the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Methyl-3-(methylamino)butan-2-one oxime can be scaled up by optimizing the reaction conditions, such as temperature, pH, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(E)-3-Methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(methylamino)butan-2-one: The parent ketone compound.
3-Methyl-3-(methylamino)butan-2-one hydrazone: A related derivative with a hydrazone group.
3-Methyl-3-(methylamino)butan-2-one semicarbazone: Another derivative with a semicarbazone group.
Uniqueness
(E)-3-Methyl-3-(methylamino)butan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its related compounds. The presence of the oxime group allows for specific interactions and reactions that are not possible with the parent ketone or other derivatives.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5- |
InChI Key |
ZNYAYGFZHXQCMX-YVMONPNESA-N |
Isomeric SMILES |
C/C(=N/O)/C(C)(C)NC |
Canonical SMILES |
CC(=NO)C(C)(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



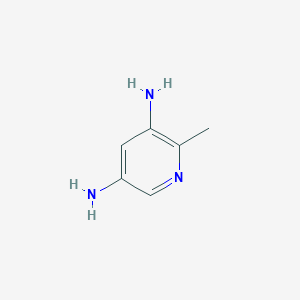

![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)
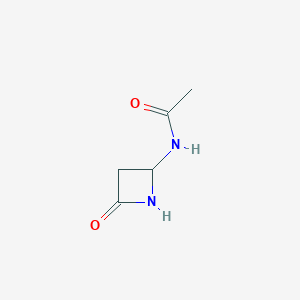

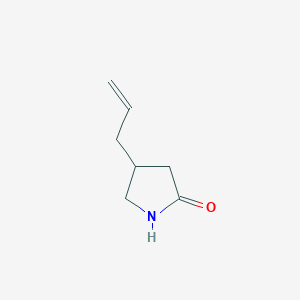
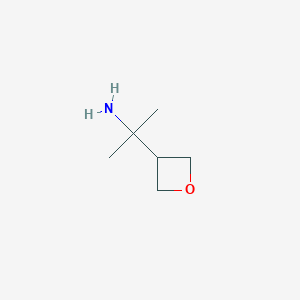
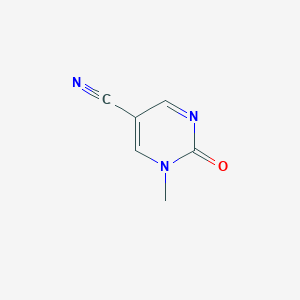
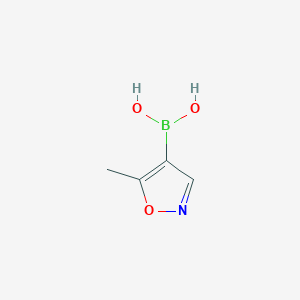
![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)



